3-(2-Fluorophenyl)-6-methylthian-3-ol
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Overview
Description
3-(2-Fluorophenyl)-6-methylthian-3-ol is an organic compound that belongs to the class of thian-3-ol derivatives This compound is characterized by the presence of a fluorophenyl group and a methyl group attached to a thian-3-ol ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Fluorophenyl)-6-methylthian-3-ol typically involves the reaction of 2-fluorobenzaldehyde with a suitable thian-3-ol precursor under controlled conditions. One common method involves the use of a high-pressure autoclave, where the reactants are mixed with solvents such as acetonitrile and glacial acetic acid, and catalysts like platinum and carbon. The reaction is carried out under hydrogen pressure at elevated temperatures to yield the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-capacity reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and purity, with careful control of temperature, pressure, and catalyst concentration .
Chemical Reactions Analysis
Types of Reactions
3-(2-Fluorophenyl)-6-methylthian-3-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of catalysts such as palladium on carbon.
Substitution: Nucleophilic substitution reactions can occur at the fluorophenyl group, where the fluorine atom is replaced by other nucleophiles
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Sodium azide or other nucleophiles in polar solvents.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced thian-3-ol derivatives.
Substitution: Azido derivatives and other substituted products.
Scientific Research Applications
3-(2-Fluorophenyl)-6-methylthian-3-ol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Explored for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes .
Mechanism of Action
The mechanism of action of 3-(2-Fluorophenyl)-6-methylthian-3-ol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2-Fluorodeschloroketamine: A dissociative anesthetic related to ketamine, with a fluorophenyl group similar to 3-(2-Fluorophenyl)-6-methylthian-3-ol.
Indole Derivatives: Compounds with a similar aromatic structure and diverse biological activities.
Uniqueness
This compound is unique due to its specific combination of a fluorophenyl group and a thian-3-ol ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C12H15FOS |
---|---|
Molecular Weight |
226.31 g/mol |
IUPAC Name |
3-(2-fluorophenyl)-6-methylthian-3-ol |
InChI |
InChI=1S/C12H15FOS/c1-9-6-7-12(14,8-15-9)10-4-2-3-5-11(10)13/h2-5,9,14H,6-8H2,1H3 |
InChI Key |
GJKJPGGLXNLVCY-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC(CS1)(C2=CC=CC=C2F)O |
Origin of Product |
United States |
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